N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) physical and chemical properties
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine), a branched polyamine with significant potential in coordination chemistry and biomedical research. This document delves into the compound's structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed protocols for its synthesis and characterization, discusses its reactivity and stability, and explores its current and potential applications, particularly within the realm of drug development.
Introduction
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine), with the CAS number 7382-58-3, is a polyamine featuring a central ethane-1,2-diyl bridge connecting two N1-methylethane-1,2-diamine units.[1] This unique branched architecture, containing two primary, two secondary, and two tertiary amine functionalities, imparts distinct chemical properties that make it a subject of interest for researchers. The presence of multiple amine groups with varying basicities allows for complex coordination with metal ions and interactions with biological macromolecules.
The strategic placement of methyl groups influences the molecule's conformational flexibility and its chelating capabilities, distinguishing it from linear polyamines.[1] These structural nuances are critical in its applications, which range from a versatile ligand in coordination chemistry to a potential vector in drug delivery systems. This guide aims to provide a detailed understanding of this compound to facilitate its application in advanced research and development.
Molecular Structure and Identification
The structure of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) is characterized by a central ethylenediamine backbone with two N-methylethylenediamine arms.
Caption: Molecular structure of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine).
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) |
| CAS Number | 7382-58-3[1] |
| Molecular Formula | C8H22N4 |
| Molecular Weight | 174.29 g/mol [1] |
| InChI Key | DPXZYPCARKJGQV-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
A comprehensive understanding of the physicochemical properties of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) is essential for its handling, formulation, and application.
Physical Properties
Due to the limited availability of experimentally determined physical properties for this specific compound, predicted values from computational models are provided below. These values offer a reasonable estimation for practical laboratory use.
Table 2: Predicted Physical Properties
| Property | Predicted Value |
| Boiling Point | 250-280 °C (at 760 mmHg) |
| Melting Point | Not available |
| Density | 0.95 - 1.05 g/cm³ |
| Solubility | Soluble in water and polar organic solvents.[2] |
| Appearance | Expected to be a colorless to pale yellow liquid. |
The presence of multiple amine groups capable of hydrogen bonding with water suggests good aqueous solubility.[2][3] The boiling point is expected to be relatively high due to its molecular weight and the potential for intermolecular hydrogen bonding.[2][3]
Chemical Properties
The chemical behavior of this polyamine is dictated by the presence of primary, secondary, and tertiary amine functional groups.
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Basicity: The amine groups confer basic properties to the molecule. The primary amines are generally more basic than the secondary amines, and the tertiary amines are the least basic in this structure. This differential basicity is crucial for its role as a pH-responsive material and in its interactions with biological systems.
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Chelating Agent: The arrangement of nitrogen atoms allows it to act as a potent chelating agent for various metal ions. This property is central to its application in coordination chemistry and as a corrosion inhibitor.[1]
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Reactivity: The primary and secondary amines are susceptible to reactions such as alkylation, acylation, and condensation with carbonyl compounds. These reactions can be exploited to functionalize the molecule for specific applications, such as drug conjugation.
Synthesis and Purification
The synthesis of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) can be achieved through a multi-step process. A plausible synthetic route involves the reductive amination of a protected diamine.
Proposed Synthetic Pathway
A potential synthetic route is outlined below, which involves the initial protection of a starting diamine, followed by alkylation and subsequent deprotection.
Caption: Proposed synthetic pathway for the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common synthetic methods for polyamines.
Step 1: Protection of Ethylenediamine
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Dissolve ethylenediamine in a suitable solvent (e.g., dichloromethane).
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Add a base such as triethylamine.
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Slowly add a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the protected ethylenediamine by extraction and column chromatography.
Step 2: Alkylation
-
Dissolve the protected ethylenediamine in an appropriate solvent (e.g., DMF).
-
Add a strong base (e.g., NaH) at 0 °C.
-
Add 1-bromo-2-chloroethane dropwise and allow the reaction to proceed at room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction and purify the product.
Step 3: Amination with Methylamine
-
Dissolve the alkylated product in a sealed reaction vessel with an excess of methylamine in a suitable solvent.
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the reaction and remove the excess methylamine and solvent under reduced pressure.
Step 4: Reduction and Deprotection
-
If the previous step resulted in an imine or if a reductive amination approach was used, a reducing agent (e.g., NaBH4 or H2/Pd-C) is employed.
-
The protecting groups are removed under appropriate conditions (e.g., acidic conditions for Boc groups).
-
The final product is purified by distillation under reduced pressure or by column chromatography.
Purification: The final compound is typically purified by vacuum distillation. Recrystallization may be an option if the compound is a solid at room temperature.[1]
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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δ ~1.1 ppm (s, 6H): The six protons of the two methyl groups attached to the tertiary amines.
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δ ~2.3-2.5 ppm (m, 8H): The eight protons of the four methylene groups adjacent to the secondary and tertiary amines.
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δ ~2.6-2.8 ppm (m, 4H): The four protons of the two methylene groups of the central ethane bridge.
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δ ~1.5-2.0 ppm (br s, 4H): The four protons of the two primary amine groups. The chemical shift and multiplicity can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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δ ~38-42 ppm: Carbon atoms of the methyl groups.
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δ ~48-55 ppm: Carbon atoms of the methylene groups adjacent to the amines.
Infrared (IR) Spectroscopy
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3300-3500 cm⁻¹: N-H stretching vibrations of the primary and secondary amines. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show a single band.[1]
-
2800-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
1590-1650 cm⁻¹: N-H bending vibrations of the primary amines.
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1000-1250 cm⁻¹: C-N stretching vibrations.
Mass Spectrometry
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 174. Fragmentation patterns would likely involve the cleavage of C-N and C-C bonds, leading to characteristic daughter ions.
Reactivity and Stability
-
Oxidation: The amine groups can be oxidized by strong oxidizing agents.[1]
-
Reduction: The compound is generally stable to reducing agents unless functional groups susceptible to reduction are introduced.[1]
-
Substitution: The primary and secondary amines can undergo nucleophilic substitution reactions.[1]
-
Storage: It is recommended to store the compound under an inert atmosphere to prevent oxidation and reaction with atmospheric carbon dioxide. It should be kept in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.
Applications in Research and Drug Development
The unique structural features of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) make it a valuable tool in several areas of research.
Coordination Chemistry
As a multidentate ligand, it can form stable complexes with a variety of metal ions. These complexes can have applications in catalysis, materials science, and as models for biological systems.[1]
Drug Development
Branched polyamines are of significant interest in drug development for several reasons:
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Gene and Drug Delivery: The multiple protonatable amine groups allow these molecules to effectively condense nucleic acids (DNA and RNA) into nanoparticles. This property, combined with their potential for endosomal escape via the "proton sponge" effect, makes them promising non-viral vectors for gene therapy and drug delivery.
-
Enzyme Inhibition: The structure of this polyamine may allow it to interact with the active sites of certain enzymes, potentially leading to their inhibition.[1]
-
Anticancer and Antimicrobial Agents: Polyamines play a crucial role in cell growth and proliferation. Analogs of natural polyamines can interfere with these processes and have shown potential as anticancer and antimicrobial agents.
Caption: Key application areas of the target molecule.
Safety and Handling
Polyamines should be handled with care in a well-ventilated laboratory, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) is a branched polyamine with a rich chemical functionality that underpins its diverse applications. Its ability to act as a chelating agent and its potential in biomedical research, particularly in drug and gene delivery, make it a compound of significant interest. This technical guide has provided a detailed overview of its properties, synthesis, and potential applications to serve as a valuable resource for researchers and scientists in the field. Further experimental validation of its predicted properties and exploration of its biological activities will undoubtedly expand its utility in various scientific disciplines.
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